molecular formula C4H7NO2 B1582818 L-Vinylglycine CAS No. 70982-53-5

L-Vinylglycine

Cat. No. B1582818
CAS RN: 70982-53-5
M. Wt: 101.1 g/mol
InChI Key: RQVLGLPAZTUBKX-VKHMYHEASA-N
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Description

Synthesis Analysis

  • Chemical Synthesis : Researchers have developed synthetic routes to obtain L-Vinylglycine through reactions such as allylation, deamination, and addition reactions .

Scientific Research Applications

Inactivation and Interaction with Enzymes

L-Vinylglycine (L-VG) plays a significant role as a mechanism-based inhibitor and alternative substrate for various enzymes. For instance, it serves as both a substrate and an inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) synthase (Capitani et al., 2005). This enzyme is vital in the biosynthesis of ethylene, a hormone in plants. L-VG's interaction with the enzyme involves the formation of a covalent adduct, providing insights into the enzyme's mechanism and potential ways to regulate ethylene production in plants. Additionally, L-VG has been identified as an inhibitor for D-amino acid transaminases, enzymes involved in amino acid metabolism, demonstrating a potential for the selective regulation of these enzymes (Soper et al., 1977).

Synthesis of Bioactive Compounds

L-Vinylglycine is used in the synthesis of bioactive compounds like L-phosphinothricin, a natural amino acid with herbicidal and antibiotic properties (Zeiss, 1992). This application is crucial in developing agricultural chemicals and antibiotics, highlighting L-VG's role in creating compounds that can control plant growth and bacterial infections.

Role in Peptide Synthesis and Enzymatic Studies

L-Vinylglycine is involved in peptide synthesis and the study of enzyme mechanisms. For example, it has been used in the synthesis of N(alpha)-protected-L-tetrahydrofuranylglycine, a modified substrate for HIV-1 protease, indicating its potential in developing antiviral drugs (Rajesh et al., 2002). Furthermore, it acts as a substrate for peptidylglycine alpha-hydroxylating monooxygenase, an enzyme in neuropeptide formation, suggesting a role in neurological research (Zabriskie et al., 1994).

Contribution to Biosynthetic Pathways

The role of L-Vinylglycine in biosynthetic pathways, specifically in the formation of nonproteinogenic amino acids like methoxyvinylglycine, is another area of interest. This application is crucial for understanding and manipulating biosynthetic pathways for desired outcomes in medicinal chemistry and biotechnology (Patteson et al., 2018).

properties

IUPAC Name

(2S)-2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025432
Record name (2S)-2-Amino-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Vinylglycine

CAS RN

70982-53-5
Record name (2S)-2-Amino-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70982-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070982535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-Amino-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
A Afzali-Ardakani, H Rapoport - The Journal of Organic Chemistry, 1980 - ACS Publications
Optically pure L-vinylglycine (1) has been synthesized from L-methionine in 54% overallyield. The process consists in first preparing N-[(benzyloxy) carbonyl] methionine methyl ester (9…
Number of citations: 197 pubs.acs.org
L Feng, JF Kirsch - Biochemistry, 2000 - ACS Publications
… The (R,S) form inactivates the enzyme, yielding a product that is likely formed by nucleophilic attack of the active site lysine on enzyme-bound l-vinylglycine (L-VG), which in turn might …
Number of citations: 36 pubs.acs.org
G Capitani, M Tschopp, AC Eliot, JF Kirsch, MG Grütter - FEBS letters, 2005 - Elsevier
l-Vinylglycine (l-VG) is both a substrate for and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase. The ratio of the rate constants for catalytic …
Number of citations: 32 www.sciencedirect.com
S Satoh, SF Yang - Plant Physiology, 1989 - academic.oup.com
… In this paper, we present evidence showing that L-vinylglycine causes the inactivation of ACC synthase in the presence of PLP, and propose a scheme for the mechanism-based …
Number of citations: 49 academic.oup.com
HJ Zeiss - Tetrahedron, 1992 - Elsevier
… addition of alkyl methylphosphinates 4 to protected L-vinylglycine derivatives 3 … Protected derivatives of L-vinylglycine 3,2 which are readily available from L-methionine (la)…
Number of citations: 68 www.sciencedirect.com
P Marcotte, C Walsh - Biochemistry, 1976 - ACS Publications
… is incubated with D,L-vinylglycine, rapid O2 uptake ensues, … oxidase was to selectively oxidize L-vinylglycine and recover … enzyme with 2 mmol of D,L-vinylglycine (Friis et al., 1974). …
Number of citations: 102 pubs.acs.org
DHR Barton, D Crich, Y Hervé, P Potier, J Thierry - Tetrahedron, 1985 - Elsevier
Optically pure (L)-vinylglycine has been synthesised by two different methods. The first of these involves protected (L)-glutamate esters of N -hydroxy-2-seleno-pyridine. Such esters are …
Number of citations: 118 www.sciencedirect.com
S Melton - 2015 - dc.uwm.edu
… L-Vinylglycine is a non-protein amino acid which has several properties that make it valuable. While L-Vinylglycine … While L-Vinylglycine had been successfully synthesized by our group …
Number of citations: 0 dc.uwm.edu
R Pellicciari, B Natalini, M Marinozzi - Synthetic Communications, 1988 - Taylor & Francis
… 1717 route leads to L-vinylglycine from L-glutamic acid via an oxidative decarboxylation route.= We describe now a new, efficient synthesis of Lvinylglycine … in tetrahydrofuran …
Number of citations: 40 www.tandfonline.com
GT Crisp, PT Glink - Tetrahedron, 1992 - Elsevier
… Abstmct: The coupling of aryl and vinyl halides and triflates with L-vinylglycine derivatives under the influence of a palladium catalyst is described. The coupling is regioselective and …
Number of citations: 67 www.sciencedirect.com

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